Bis(2-dimetilaminoetil) éter

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bis(2-dimethylaminoethyl) ether has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

Bis(2-dimethylaminoethyl) ether, also known as DMAEE, is primarily used as an amine catalyst . It is a tridentate ligand, meaning it can bind to a central atom in three places . This makes it particularly effective in the formation and stabilization of intermediates during exchange reactions .

Mode of Action

As a tridentate ligand, DMAEE assists in the formation and stabilization of intermediates during exchange reactions . This interaction with its targets results in the creation of stable complexes, facilitating various chemical reactions.

Pharmacokinetics

It is known that dmaee is of moderate acute peroral toxicity .

Action Environment

The action, efficacy, and stability of DMAEE can be influenced by various environmental factors. For instance, it is known to be soluble in water , suggesting that its activity may be influenced by the presence of water or other solvents. Additionally, it should be stored in a dark place, sealed, and in a dry environment , indicating that light, air, and moisture may affect its stability.

Análisis Bioquímico

Biochemical Properties

Bis(2-dimethylaminoethyl) ether plays a significant role in biochemical reactions due to its ability to act as a tridentate ligand. This means it can form three bonds with a metal ion, stabilizing intermediates during exchange reactions . It interacts with various enzymes and proteins, facilitating the formation and stabilization of reaction intermediates. For instance, it can interact with enzymes involved in the synthesis of polyurethane foams, enhancing the efficiency of the catalytic process .

Cellular Effects

The effects of Bis(2-dimethylaminoethyl) ether on cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can enhance the production of specific proteins or enzymes, thereby altering gene expression and metabolic pathways . Additionally, it can impact cell signaling pathways by modifying the activity of signaling molecules and receptors .

Molecular Mechanism

At the molecular level, Bis(2-dimethylaminoethyl) ether exerts its effects through binding interactions with biomolecules. It acts as a tridentate ligand, forming stable complexes with metal ions and enzymes. This interaction can lead to enzyme activation or inhibition, depending on the specific biochemical context . Furthermore, it can induce changes in gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2-dimethylaminoethyl) ether can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity . Long-term exposure to Bis(2-dimethylaminoethyl) ether can also have cumulative effects on cellular function, potentially leading to alterations in cell metabolism and gene expression . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of Bis(2-dimethylaminoethyl) ether vary with different dosages in animal models. At low doses, it can enhance biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including irritation of the eyes and skin, and potential neurological disorders . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on animal health .

Metabolic Pathways

Bis(2-dimethylaminoethyl) ether is involved in various metabolic pathways, particularly those related to the synthesis of polyurethane foams. It interacts with enzymes and cofactors involved in these pathways, facilitating the formation of reaction intermediates and enhancing the overall efficiency of the process . The compound can also affect metabolic flux and metabolite levels, leading to changes in the production and utilization of specific metabolites .

Transport and Distribution

Within cells and tissues, Bis(2-dimethylaminoethyl) ether is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For example, it may be transported to areas of high enzymatic activity, where it can exert its catalytic effects more efficiently .

Subcellular Localization

The subcellular localization of Bis(2-dimethylaminoethyl) ether is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its catalytic activity by positioning it in proximity to its target enzymes and substrates . Additionally, the compound’s activity can be modulated by its localization, with different effects observed in different cellular compartments .

Métodos De Preparación

The synthesis of Bis(2-dimethylaminoethyl) ether can be achieved through several methods:

Reaction of Sodium Dimethylaminoethanol with Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide (SO3) or chlorosulfonic acid to produce the desired compound.

Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: In this method, trimethylamine reacts with dichloroethyl ether or dimethylaminoethoxyethyl ether to form Bis(2-dimethylaminoethyl) ether.

One-Step Synthesis Using Dimethylamine and Monoethylene Glycol: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst to produce the compound in a single step.

Análisis De Reacciones Químicas

Bis(2-dimethylaminoethyl) ether undergoes various chemical reactions, including:

Base Reactions: It reacts as a base and can react exothermically with acids

Formation of Explosive Peroxides: Upon exposure to air, it may form explosive peroxides

Catalytic Reactions: It acts as a tridentate ligand, assisting in the formation and stabilization of intermediates during exchange reactions.

Comparación Con Compuestos Similares

Bis(2-dimethylaminoethyl) ether can be compared with other similar compounds, such as:

N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another tertiary amine catalyst used in similar applications.

N,N,N’,N’-Tetramethyl-1,4-butanediamine: A compound with similar catalytic properties.

1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its strong catalytic activity in various chemical reactions.

Bis(2-dimethylaminoethyl) ether stands out due to its specific structure, which allows it to act as a tridentate ligand, providing unique catalytic properties that are highly effective in the production of polyurethane foams and other industrial applications .

Actividad Biológica

Bis(2-dimethylaminoethyl) ether (DMAEE), also known by its CAS number 3033-62-3, is a tertiary amine primarily used as a catalyst in the production of polyurethane foams. Its biological activity has garnered attention due to its applications in industrial settings and potential health implications. This article explores the biological activity of DMAEE, including its toxicity, irritancy, and potential therapeutic uses.

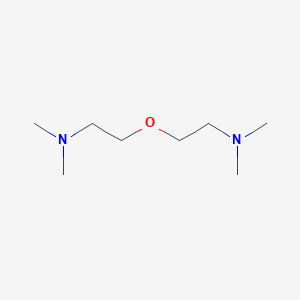

DMAEE is characterized by the following chemical properties:

- Chemical Formula : C₈H₁₈N₂O

- Molecular Weight : 158.25 g/mol

- Physical State : Colorless to yellowish liquid

- Solubility : Miscible with water and common organic solvents like THF and DMF

Toxicity

Research indicates that DMAEE exhibits moderate to high acute toxicity across various exposure routes:

- Oral Toxicity : The LD50 for oral exposure in rats is approximately 1000 mg/kg, indicating significant toxicity .

- Dermal Toxicity : The compound shows severe dermal irritancy; LD50 values for percutaneous exposure range from 314 mg/kg to 535 mg/kg depending on the duration and gender of the test subjects .

- Ocular Toxicity : DMAEE causes severe eye injuries, including blepharo-conjunctivitis and corneal damage, even at low concentrations (1% aqueous solution) leading to significant irritation .

Case Studies

- Acute Exposure in Rabbits : A study demonstrated that DMAEE produced necrosis in 5 out of 6 rabbits after a brief occluded contact, highlighting its potential for causing severe skin damage .

- Industrial Exposure : Epidemiological studies conducted by NIOSH indicated that workers exposed to DMAEE reported symptoms consistent with amine toxicity, including respiratory and ocular irritation. These symptoms improved upon cessation of exposure .

DMAEE acts as a bidentate ligand capable of coordinating with metal ions, which may enhance its catalytic properties in polyurethane synthesis. Its basic nature allows it to participate in various chemical reactions, notably the urea reaction with isocyanates in foam production.

Therapeutic Potential

Despite its toxicity, there is ongoing research into the potential therapeutic applications of DMAEE:

- Drug Delivery Systems : Due to its ability to penetrate biological membranes, DMAEE could be explored as a vehicle for drug delivery, enhancing the bioavailability of certain pharmaceuticals .

- Neurotoxicity Studies : Current investigations are assessing the neurotoxic effects of DMAEE and its components on laboratory animals, which may provide insights into both risks and potential therapeutic uses .

Safety Guidelines

Given its hazardous nature, strict safety protocols are recommended when handling DMAEE:

- Use appropriate personal protective equipment (PPE) such as gloves and goggles.

- Ensure adequate ventilation in workspaces where DMAEE is used.

- Implement engineering controls to minimize exposure.

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| LD50 (oral) | ~1000 mg/kg (rats) |

| LD50 (dermal) | 314 mg/kg (male); 535 mg/kg (female) |

| Eye Irritation | Severe injury at concentrations as low as 1% |

| Acute Toxicity | Moderate to high; significant dermal and ocular effects |

| Industrial Applications | Primarily as a catalyst in polyurethane production |

Propiedades

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXIOINCJRBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027512 | |

| Record name | Bis[2-(dimethylamino)ethyl]ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid. | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-(dimethylamino)ethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/348 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | bis(2-(Dimethylamino)ethyl)ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0221.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/348 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | bis(2-(Dimethylamino)ethyl)ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0221.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

79.4 °C (Open cup) | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3033-62-3 | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(dimethylaminoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niax catalyst al | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis[2-(dimethylamino)ethyl]ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL66Q36V7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/348 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine, 2,2'-oxybis(N,N-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KR905920.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.